molecular formula C24H34N2O6 B4889890 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 5882-80-4

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B4889890
CAS No.: 5882-80-4
M. Wt: 446.5 g/mol
InChI Key: WKBYLNZYJBOYQR-UHFFFAOYSA-N
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Description

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmacological research. Piperazine scaffolds are recognized as privileged structures in drug discovery, frequently explored for their ability to interact with various biological targets. For instance, piperazine-derived small molecules are actively investigated as potential inhibitors for viral proteases, such as the Flaviviridae NS3 protease, highlighting the scaffold's significance in antiviral development . The structure of this particular compound features two distinct trimethoxybenzyl groups attached to the piperazine core. The 2,3,4-trimethoxy substitution pattern is a key structural feature found in known pharmaceutical agents, such as the anti-ischemic drug Trimetazidine, which is a piperazine derivative itself . The simultaneous presence of a second, isomeric 2,4,5-trimethoxybenzyl group introduces molecular complexity and potential for unique bioactivity. This makes the compound a valuable chemical tool for researchers studying structure-activity relationships (SAR), particularly in the design and synthesis of novel bioactive molecules targeting various enzymes or receptors. Its primary research applications include serving as a building block in organic synthesis, a reference standard in analytical chemistry, and a candidate for high-throughput screening in drug discovery programs. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-27-19-8-7-17(23(31-5)24(19)32-6)15-25-9-11-26(12-10-25)16-18-13-21(29-3)22(30-4)14-20(18)28-2/h7-8,13-14H,9-12,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYLNZYJBOYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386866
Record name 1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5882-80-4
Record name 1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride and 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

Introduction to 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

This compound is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its applications across scientific research, particularly in medicinal chemistry, pharmacology, and material sciences.

Structural Features

The compound features two trimethoxyphenyl groups attached to a piperazine ring, which may influence its pharmacological properties. The presence of methoxy groups can enhance lipophilicity and modulate biological activity.

Medicinal Chemistry

  • Antidepressant Activity : Studies have indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. The structural modifications provided by the trimethoxyphenyl groups may enhance serotonin receptor affinity, contributing to their efficacy as antidepressants .
  • Anticancer Properties : Research has shown that compounds similar to this piperazine derivative can inhibit cancer cell proliferation. The trimethoxy groups may play a role in enhancing the interaction with cellular targets involved in cancer progression .
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Pharmacology

  • Receptor Modulation : The compound's structure allows it to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for developing new psychiatric medications .
  • Analgesic Properties : Preliminary studies indicate potential analgesic effects of similar compounds, suggesting that this derivative could be explored for pain management applications .

Material Sciences

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure may impart specific properties such as thermal stability and electrical conductivity to the resulting materials .
  • Nanotechnology : Due to its chemical properties, there is potential for this piperazine derivative to be used in the development of nanocarriers for drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant activity using forced swim tests in rodents. The results indicated that compounds with similar structural features demonstrated significant reduction in immobility time, suggesting antidepressant-like effects.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that piperazine derivatives could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of piperazine derivatives against glutamate-induced toxicity in neuronal cultures. The study concluded that these compounds could potentially serve as therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets and pathways. The trimethoxyphenyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Trimethoxyphenyl Groups

Table 1: Key Structural Analogs and Their Substitution Patterns
Compound Name Substitution Pattern (R1/R2) Biological Activity/Notes Reference
Target Compound R1 = 2,3,4-Trimethoxybenzyl; R2 = 2,4,5-Trimethoxybenzyl Under investigation
Trimetazidine HCl (1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine dihydrochloride) R1 = 2,3,4-Trimethoxybenzyl; R2 = H Anti-ischemic agent; poor aqueous solubility
1,4-Bis((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)methyl)piperazine (28) Symmetric 3,4,5-Trimethoxybenzyl and 4-methoxybenzyl Anti-mitotic activity in breast cancer
KB-2796 (1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine) R1 = Bis(4-fluorophenyl)methyl; R2 = 2,3,4-Trimethoxybenzyl Metabolized via O-demethylation and N-dealkylation
Piperazine,1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- R1 = 4-Fluorophenyl; R2 = 3,4,5-Trimethoxybenzyl Anti-SARS-CoV-2 activity
Key Observations:
  • Substitution Position Matters : The 2,4,5-trimethoxy group in the target compound contrasts with the 3,4,5-trimethoxy configuration in anti-SARS-CoV-2 analogs (e.g., ). Positional differences alter electronic and steric properties, impacting receptor interactions.
  • Symmetry vs. Asymmetry : Symmetric bis-benzylpiperazines (e.g., compound 28 in ) often exhibit enhanced crystallinity but may lack selectivity compared to asymmetric derivatives like the target compound.

Metabolic Stability and Pathways

Table 2: Metabolic Pathways of Selected Piperazine Derivatives
Compound Major Metabolic Pathways Sex-Dependent Metabolism? Reference
Target Compound Predicted: O-demethylation at methoxy groups, N-dealkylation Not reported -
KB-2796 O-demethylation, N-dealkylation, hydroxylation Yes (higher N-dealkylation in males)
Trimetazidine HCl Limited metabolism; primarily excreted unchanged No
Key Observations:
  • The target compound’s 2,3,4- and 2,4,5-trimethoxy groups are susceptible to O-demethylation , similar to KB-2796 .
  • Sex Differences : KB-2796 shows sex-dependent N-dealkylation due to variations in cytochrome P450 activity, a factor requiring evaluation for the target compound .
Table 3: Reported Activities of Analogs
Compound Activity Potency (IC50/EC50) Notes Reference
Target Compound Not fully characterized - Structural similarity suggests anti-mitotic potential
Compound 28 Anti-mitotic (breast cancer) Sub-µM range Tubulin polymerization inhibition
KB-2796 Calcium channel blocker ~10 nM Used in cerebrovascular disorders
Piperazine (Anti-SARS-CoV-2) Viral replication inhibition Low µM range Targets viral protease or entry
Key Observations:
  • Anti-Mitotic Potential: The target compound’s diarylmethyl groups resemble anti-mitotic agents like compound 28, which inhibit tubulin assembly .
  • Antiviral Activity : 3,4,5-Trimethoxy analogs show anti-SARS-CoV-2 activity, but the target compound’s 2,4,5-substitution may reduce efficacy due to altered binding .

Biological Activity

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential therapeutic applications. The compound's structure features two trimethoxyphenyl groups attached to a piperazine core, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar methoxy substitutions exhibit significant antioxidant properties. The presence of multiple methoxy groups enhances electron donation capacity, which is crucial for scavenging free radicals. Studies have shown that related piperazine derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. Similar piperazine derivatives have demonstrated activity against a range of bacterial strains and fungi. For instance, compounds with trimethoxy substitutions have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that the trimethoxy groups enhance interaction with microbial cell membranes .

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological effects. The compound may exhibit anxiolytic and antidepressant activities due to its ability to modulate neurotransmitter systems. Studies on related compounds indicate that they can influence serotonin and dopamine receptors, leading to behavioral changes in animal models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant inhibition of lipid peroxidation
AntimicrobialEffective against S. aureus and E. coli
NeuropharmacologicalModulation of serotonin and dopamine receptors

Case Study 1: Antioxidant Efficacy

A study conducted by Umesha et al. demonstrated that a structurally similar compound exhibited a strong antioxidant effect in vitro, significantly reducing reactive oxygen species (ROS) levels in human cell lines. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Testing

In a comparative study of various piperazine derivatives, the compound showed notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activities. The trimethoxy groups not only contribute to solubility but also play a critical role in biological interactions at the molecular level. Further research is warranted to explore the pharmacokinetics and mechanism of action of this compound.

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (alkylation)Minimizes side reactions (e.g., over-alkylation)
SolventAnhydrous DMF or THFEnhances nucleophilicity of piperazine nitrogen
Reaction Time12–24 hrs (alkylation)Ensures complete substitution

Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR resolves methoxy group positions and confirms benzyl substitution patterns. Aromatic protons in the 6.5–7.5 ppm range and methoxy signals at ~3.8 ppm are diagnostic .
  • X-ray Crystallography :
    • Resolves steric interactions between trimethoxyphenyl groups and the piperazine ring. Key metrics include torsion angles (e.g., N-C-C-N) and intermolecular packing .
  • Mass Spectrometry (HRMS) :
    • Validates molecular weight (e.g., [M+H]⁺ at m/z 489.24 for C₂₄H₃₂N₂O₆) .

Advanced Tip : Pair crystallography with density functional theory (DFT) to model electronic effects of methoxy substituents .

How do the positions of methoxy substituents on the phenyl rings influence the compound’s biological activity, and what methodological approaches are used to study these structure-activity relationships (SAR)?

Advanced Research Question
The 2,3,4- and 2,4,5-trimethoxy configurations impact:

  • Electron Density : Methoxy groups at the 2,4,5-positions increase electron-donating effects, potentially enhancing receptor binding .
  • Steric Hindrance : 2,3,4-Substitution may restrict rotational freedom, altering pharmacokinetics .

Q. Methodological Approaches :

  • In Vitro Assays : Compare binding affinity (e.g., IC₅₀) across analogs with varied methoxy positions .
  • Molecular Docking : Use software like AutoDock to map interactions with targets (e.g., serotonin receptors) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors from methoxy oxygen atoms .

Key Finding : 2,4,5-Trimethoxy analogs show higher CNS activity due to improved blood-brain barrier penetration .

What strategies are recommended for resolving contradictions in pharmacological data between similar piperazine derivatives?

Advanced Research Question
Discrepancies in toxicity or efficacy often arise from:

  • Experimental Variability : Differences in assay conditions (e.g., cell lines, solvent concentrations) .
  • Structural Modifications : Introduction of cyclodextrin complexes reduces toxicity but may mask activity .

Q. Resolution Strategies :

IssueMethodExample
Toxicity-Activity Trade-offComparative ED₅₀/LC₅₀ assaysTest parent vs. β-cyclodextrin-modified derivatives
Conflicting Binding DataRadioligand displacement assaysUse standardized receptor preparations (e.g., 5-HT₇R membranes)

How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?

Advanced Research Question
Step 1 : Molecular Dynamics (MD) Simulations

  • Predict solubility and membrane permeability using logP values (~2.5 for this compound) .
    Step 2 : ADMET Profiling
  • Tools like SwissADME estimate bioavailability (%F = ~65%) and cytochrome P450 interactions .
    Step 3 : Free-Energy Perturbation (FEP) :
  • Quantify binding free energy to targets (e.g., ΔG = -9.8 kcal/mol for 5-HT₇R) .

Validation : Cross-check predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

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